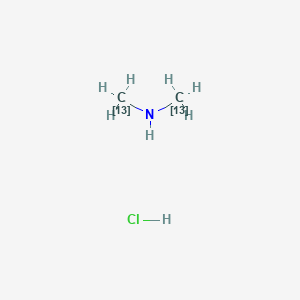
3-(4-Bromobenzoyl)pyrrolidin-2-one
Übersicht
Beschreibung
3-(4-Bromobenzoyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams, which are widely encountered in natural products and synthetic compounds due to their potent biological activities and diverse functional properties
Vorbereitungsmethoden
The synthesis of 3-(4-Bromobenzoyl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the reaction of 4-bromobenzoyl chloride with pyrrolidin-2-one in the presence of a base such as triethylamine . Another method includes the use of a one-pot three-component 1,3-dipolar cycloaddition reaction, where 1-(4-bromophenyl)-ferrocene-prop-2-en-1-one reacts with azomethine ylides generated in situ from tyrosine, glycine, and isatin . These reactions typically require specific conditions such as controlled temperature and the presence of catalysts to achieve high yields.
Analyse Chemischer Reaktionen
3-(4-Bromobenzoyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromobenzoyl group to a benzyl group or other reduced forms.
Cycloaddition: The compound can participate in 1,3-dipolar cycloaddition reactions to form spiropyrrolidine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(4-Bromobenzoyl)pyrrolidin-2-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(4-Bromobenzoyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The bromobenzoyl group can undergo electrophilic substitution reactions, allowing the compound to interact with various biological molecules. The pyrrolidin-2-one ring can also participate in hydrogen bonding and other interactions, enhancing its binding affinity to target proteins and enzymes . These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
3-(4-Bromobenzoyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one: Lacks the bromobenzoyl group, resulting in different reactivity and applications.
3-(4-Chlorobenzoyl)pyrrolidin-2-one: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.
3-(4-Methylbenzoyl)pyrrolidin-2-one: Contains a methyl group instead of bromine, affecting its biological activity and applications.
Eigenschaften
IUPAC Name |
3-(4-bromobenzoyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c12-8-3-1-7(2-4-8)10(14)9-5-6-13-11(9)15/h1-4,9H,5-6H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZJMPTUCLHTNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1C(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595015 | |
| Record name | 3-(4-Bromobenzoyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
328546-97-0 | |
| Record name | 3-(4-Bromobenzoyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[(3Ar,5R,6S,6aR)-2,2-dimethyl-5-(phenylmethoxymethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 2-chloroacetate](/img/structure/B1626933.png)






![[Naphthalene-2,6-diylbis(methylene)]bis(triphenylphosphanium) dibromide](/img/structure/B1626944.png)
![4-[(Propan-2-yl)amino]oxane-4-carboxylic acid](/img/structure/B1626945.png)

